

tert-Butyl Propiolate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl propiolate*

Cat. No.: B084159

[Get Quote](#)

CAS Number: 13831-03-3

This guide provides an in-depth overview of **tert-butyl propiolate**, a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, safety information, and key applications, supported by detailed experimental protocols and logical workflow diagrams.

Core Properties and Safety Information

tert-Butyl propiolate, also known as tert-butyl acetylenecarboxylate, is a colorless to pale yellow liquid.^[1] It is an ester characterized by a terminal alkyne and a tert-butyl ester functional group, which imparts specific reactivity and stability.^[1]

Physicochemical Data

A summary of the key physicochemical properties of **tert-butyl propiolate** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	13831-03-3	[2] [3] [4]
Molecular Formula	C ₇ H ₁₀ O ₂	[2] [5]
Molecular Weight	126.15 g/mol	[2] [4] [5]
Boiling Point	52-53 °C at 27 mmHg	[2] [3]
Melting Point	18-20 °C	[2] [3]
Density	0.919 g/mL at 25 °C	[2] [3]
Refractive Index (n _{20/D})	1.418	[2] [3]
Flash Point	28 °C (82.4 °F) - closed cup	[2]

Safety and Handling

tert-Butyl propionate is a flammable liquid and vapor.[\[2\]](#)[\[5\]](#) It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[\[2\]](#)[\[5\]](#) Appropriate personal protective equipment, including eye protection, gloves, and a suitable respirator, should be used when handling this compound.[\[2\]](#) It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[\[1\]](#)

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)[\[5\]](#)

Synthesis of **tert-Butyl Propionate**

A general procedure for the synthesis of **tert-butyl propionate** involves the esterification of propionic acid with tert-butanol.

Experimental Protocol: Esterification of Propionic Acid

Materials:

- Propionic acid
- tert-Butanol

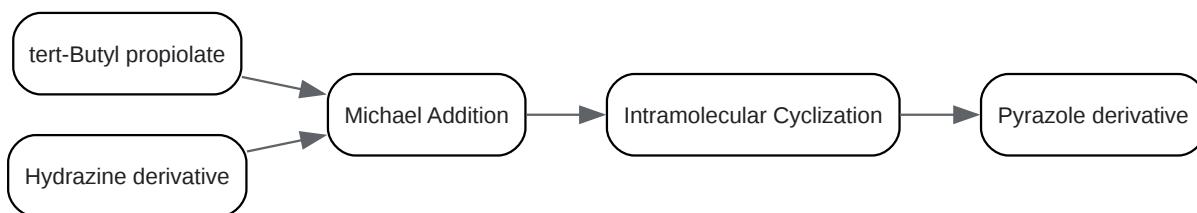
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Tetrahydrofuran (THF)
- Dichloromethane
- Water
- Chemical desiccant (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve propiolic acid, DCC, and DMAP in THF.
- Add tert-butanol to the solution.
- Stir the reaction mixture for approximately 24 hours at room temperature.
- After the reaction is complete, perform an extraction with dichloromethane and water.
- Dry the separated organic layer over a chemical desiccant.
- Purify the crude product by column chromatography to obtain **tert-butyl propiolate**.

This is a general procedure and may require optimization for specific scales and conditions.

Applications in Organic Synthesis


tert-Butyl propiolate is a valuable building block for the synthesis of a variety of organic molecules, including heterocycles, alkaloids, and unsaturated amino acids.^{[2][3]} Its reactivity is primarily centered around the electron-deficient alkyne, making it an excellent Michael acceptor and a partner in cycloaddition and coupling reactions.

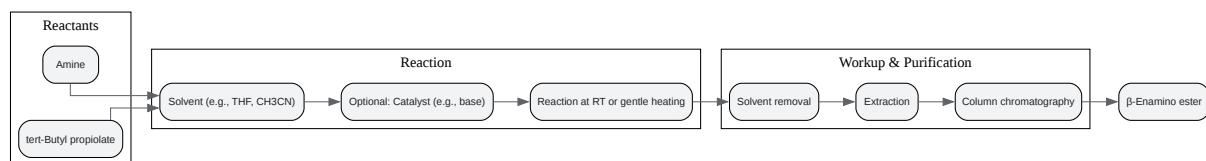
Synthesis of Heterocycles

The electron-deficient nature of the alkyne in **tert-butyl propiolate** makes it a key precursor for constructing various heterocyclic systems.

Pyrazoles can be synthesized through the condensation of β -dicarbonyl compounds or their equivalents with hydrazines. **tert-Butyl propiolate** can serve as a precursor to the necessary 1,3-dielectrophile.

Logical Workflow for Pyrazole Synthesis:

[Click to download full resolution via product page](#)


Caption: General workflow for pyrazole synthesis from **tert-butyl propiolate**.

Michael Addition Reactions

The electron-withdrawing ester group activates the alkyne of **tert-butyl propiolate** for conjugate addition (Michael addition) with a wide range of nucleophiles, such as amines and thiols.

The reaction of **tert-butyl propiolate** with primary or secondary amines yields β -enamino esters, which are versatile intermediates in organic synthesis.

Experimental Workflow for β -Enamino Ester Synthesis:

[Click to download full resolution via product page](#)

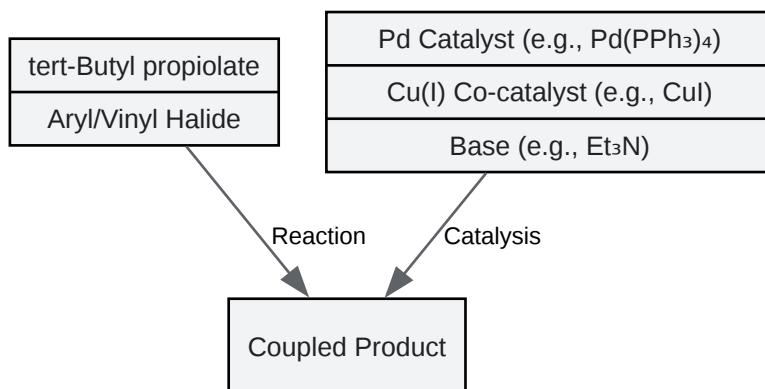
Caption: Step-by-step workflow for the synthesis of β -enamino esters.

Cycloaddition Reactions

The alkyne in **tert-butyl propiolate** can participate as a dienophile or a dipolarophile in various cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions.

With dienes like cyclopentadiene, **tert-butyl propiolate** can undergo a [4+2] cycloaddition to form bicyclic adducts.

General Protocol for Diels-Alder Reaction with Cyclopentadiene:


- Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene monomer.
- Dissolve **tert-butyl propiolate** in a suitable solvent (e.g., diethyl ether or dichloromethane).
- Slowly add the freshly prepared cyclopentadiene to the solution of **tert-butyl propiolate** at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).
- Monitor the reaction by TLC or GC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting bicyclic product by column chromatography.

Coupling Reactions

As a terminal alkyne, **tert-butyl propiolate** is a suitable substrate for various cross-coupling reactions, most notably the Sonogashira coupling.

This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst.

Logical Relationship in Sonogashira Coupling:

[Click to download full resolution via product page](#)

Caption: Key components and their relationship in a Sonogashira coupling reaction.

Click Chemistry

The terminal alkyne of **tert-butyl propiolate** makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles.

General Protocol for CuAAC (Click Chemistry):

- Dissolve the azide-containing compound and **tert-butyl propiolate** in a suitable solvent system (e.g., a mixture of t-butanol and water).
- Add a solution of a copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, perform an appropriate workup, which may involve filtration to remove the copper catalyst followed by extraction and purification of the triazole product.

Signaling Pathway Involvement

Currently, there is no established direct role of **tert-butyl propiolate** in biological signaling pathways. Its primary utility in the context of drug development and chemical biology lies in its

function as a versatile chemical building block for the synthesis of bioactive molecules and as a component in bioconjugation reactions via click chemistry.

Conclusion

tert-Butyl propiolate is a highly valuable and versatile reagent in organic synthesis. Its unique combination of a terminal alkyne and a tert-butyl ester allows for a wide range of chemical transformations, making it an essential tool for the construction of complex molecules, including those with potential pharmaceutical applications. The protocols and workflows provided in this guide offer a solid foundation for researchers to utilize **tert-butyl propiolate** in their synthetic endeavors. As with any chemical procedure, appropriate safety precautions must be taken, and optimization of reaction conditions may be necessary to achieve desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. β -enamino ester synthesis by amination [organic-chemistry.org]
- 3. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CAS 13831-03-3: tert-butyl propiolate | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [tert-Butyl Propiolate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084159#tert-butyl-propiolate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com